(S)-N-(5-Nitro-2-pyridyl)phenylalaninol
Description
Significance of Pyridyl-Phenylalaninol Architectures in Chiral Chemistry
The combination of a pyridine (B92270) ring and a phenylalaninol moiety within a single molecular framework creates a powerful architectural motif in chiral chemistry. Pyridine-containing ligands are a major class of compounds used in asymmetric catalysis. hkbu.edu.hk The significance of the pyridyl-phenylalaninol structure stems from its ability to act as a bidentate or tridentate chiral ligand.
The key structural features contributing to its significance include:
Coordination Sites: The pyridine ring's nitrogen atom, the amino group's nitrogen, and the alcohol's oxygen can all serve as coordination sites for metal centers. This multi-point binding capability is crucial for creating well-defined, rigid transition metal complexes, which is essential for effective stereochemical control during a catalytic reaction.
Inherent Chirality: The (S)-configuration of the phenylalaninol backbone provides a fixed chiral environment around the metal center it coordinates to. This chirality is transferred during the chemical transformation of a substrate, enabling the synthesis of one enantiomer in preference to the other (enantioselectivity).
Steric and Electronic Tunability: The phenyl group from the phenylalaninol and the substituents on the pyridine ring (in this case, a nitro group) provide steric bulk and electronic influence. These features can be modified to fine-tune the ligand's behavior, optimizing its selectivity and activity for specific asymmetric reactions, such as hydrogenations and carbon-carbon bond-forming reactions.
The development of chiral ligands is a cornerstone of modern asymmetric synthesis, a field dedicated to creating chiral molecules, which is of immense importance since the biological activity of many pharmaceuticals is dependent on their specific 3D structure. nih.govnih.gov Amino alcohol-derived structures, in particular, are prevalent as they are readily synthesized from the chiral pool of natural amino acids. knu.ac.kr The pyridyl-phenylalaninol architecture is thus a prime example of a rationally designed ligand that leverages these principles for applications in enantioselective synthesis. chemscene.com
Role of Nitropyridine Scaffolds in Modern Organic Synthesis
Nitropyridine scaffolds are versatile and valuable building blocks in modern organic synthesis, primarily due to the profound electronic influence of the nitro group. hkbu.edu.hk Pyridines are a fundamental class of N-heterocycles, but the introduction of a nitro group, a potent electron-withdrawing group, significantly alters the chemical reactivity of the pyridine ring.
The primary roles of the nitropyridine scaffold are:
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. This effect is most pronounced at the positions ortho and para to the nitro group. In 5-nitro-2-pyridyl systems, the carbon at position 2 is highly electrophilic, facilitating reactions with a wide range of nucleophiles (e.g., amines, alkoxides). nih.gov This reactivity is a cornerstone for constructing more complex molecules from simple nitropyridine precursors.
Precursor to Aminopyridines: The nitro group can be readily reduced to an amino group. This transformation is a key step in many synthetic pathways, providing access to aminopyridines which are themselves important intermediates for pharmaceuticals and other functional molecules. The reduction can often be performed with high efficiency using standard catalytic hydrogenation methods.
Modulation of Ligand Properties: When incorporated into a ligand, the nitropyridine scaffold influences the electronic properties of the metal center it coordinates to. The electron-withdrawing effect can impact the catalytic activity and stability of the resulting metal complex.
The following table summarizes the key impacts of the nitropyridine scaffold in synthetic chemistry.
| Feature | Impact on Synthesis |
| Electron-Withdrawing Nitro Group | Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. |
| Reducible Functional Group | Allows for straightforward conversion to aminopyridines, expanding synthetic possibilities. |
| Electronic Tuning | Modifies the electronic properties of metal complexes when used as a ligand, influencing catalytic performance. |
| Versatile Precursor | Serves as a starting material for a wide range of mono- and polynuclear heterocyclic systems. hkbu.edu.hk |
This table outlines the functional roles of the nitropyridine scaffold in organic synthesis.
Evolution of Research into (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and Related Chiral Compounds
The research trajectory leading to sophisticated chiral ligands like this compound is rooted in the broader history of asymmetric catalysis. The timeline below highlights the key stages in the evolution of this area of chemical research.
| Time Period | Key Developments |
| 1960s-1980s | Foundational work on asymmetric catalysis begins. Early research focuses on chiral phosphine (B1218219) ligands (e.g., for hydrogenation) and the concept of using chiral metal complexes to induce enantioselectivity. The "chiral pool" approach, using readily available natural products like amino acids and alkaloids, gains prominence. researchgate.netnih.gov |
| 1990s | A surge in the development of new classes of chiral ligands, including bis(oxazolines) and other N-heterocyclic ligands. capes.gov.br Enzymatic methods for resolving chiral compounds, including pyridine-based alcohols, become more advanced. The FDA's 1992 policy statement on chiral drugs boosts industrial and academic research into practical methods for single-enantiomer synthesis. nih.gov |
| 2000s | Focus shifts towards creating more "privileged" ligands—scaffolds that are effective for a wide range of reactions. The combination of different coordinating elements (e.g., P,N-ligands) becomes a popular strategy to fine-tune catalysts. nih.gov Research on the synthesis of complex pyridylalanine derivatives and their application in creating bioactive compounds like L-azatyrosine highlights the growing sophistication of the field. nih.gov |
| 2010s-Present | Development of highly specialized and structurally refined ligands continues. Compounds like this compound emerge, representing the integration of established principles: a stereocenter from the chiral pool (phenylalaninol), a versatile coordinating heterocycle (pyridine), and electronic modification (the nitro group) for tailored reactivity. There is an increasing emphasis on sustainable and efficient synthetic methods, including biocatalysis and flow chemistry, for producing chiral intermediates. nih.gov |
This table presents a simplified timeline of the evolution of research in chiral ligands and asymmetric synthesis.
The creation of this compound is a logical outcome of this evolution. It combines the well-established utility of chiral amino alcohols with the tunable reactivity of the pyridine heterocycle. Its development aligns with the overarching goal of designing modular, easily accessible, and highly effective ligands for controlling stereochemistry in chemical reactions, a fundamental challenge in modern organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQHMEFZBTXUTC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659937 | |
| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115416-53-0 | |
| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for S N 5 Nitro 2 Pyridyl Phenylalaninol
Stereoselective Synthesis of the Phenylalaninol Chiral Unit
The synthesis of the (S)-phenylalaninol fragment is crucial for establishing the stereochemistry of the final molecule. Several strategies are employed to achieve high enantiopurity, primarily revolving around the use of natural chiral sources, asymmetric transformations, and chiral auxiliaries.
Chiral Pool Approaches Utilizing L-Phenylalanine
The most direct and economically viable method for the synthesis of (S)-phenylalaninol is through the reduction of the readily available and optically pure amino acid, L-phenylalanine. researchgate.netbaranlab.org This approach leverages the inherent chirality of the natural starting material, thus avoiding the need for complex asymmetric induction steps. studysmarter.co.uk
The classical method involves the reduction of the carboxylic acid functionality of L-phenylalanine or its ester derivatives. google.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. google.comyoutube.com These powerful hydrides effectively reduce the carboxyl group to a primary alcohol without affecting the stereocenter.
| Starting Material | Reducing Agent | Product | Key Features |
| L-Phenylalanine | LiAlH₄ or BH₃ | (S)-Phenylalaninol | Direct reduction of the carboxylic acid. The chirality of L-phenylalanine is preserved. |
| L-Phenylalanine Ester | LiAlH₄ or BH₃ | (S)-Phenylalaninol | Reduction of the ester functionality. |
Recent advancements have also explored biocatalytic cascades for the conversion of L-phenylalanine to chiral amino alcohols, offering environmentally benign alternatives to traditional chemical reductions. nih.govnih.govacs.org
Asymmetric Reductions to Access Phenylalaninol Derivatives
Asymmetric reduction of prochiral ketones is another powerful strategy for the enantioselective synthesis of phenylalaninol and its derivatives. This method involves the reduction of an α-amino ketone precursor using a chiral reducing agent.
One notable approach utilizes reagents prepared from borane and chiral amino alcohols, such as (S)-valinol, to achieve enantioselective reduction of aromatic ketones. rsc.org The in-situ-formed chiral borane complexes can selectively deliver a hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the resulting alcohol. The enantiomeric excess is dependent on the specific chiral ligand and reaction conditions.
Enantioselective Synthesis via Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. youtube.comyoutube.com In the context of phenylalaninol synthesis, a chiral auxiliary can be attached to a glycine (B1666218) or acetic acid equivalent, followed by diastereoselective alkylation with a benzyl (B1604629) group.
For instance, Evans oxazolidinone auxiliaries are widely used for this purpose. The chiral auxiliary controls the stereochemical outcome of the enolate alkylation, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched amino acid precursor, which can then be reduced to the corresponding phenylalaninol. nih.gov Another example involves the use of (R)-2-phenylglycinol as a chiral auxiliary in a Strecker reaction to synthesize enantiopure amino acids. nih.gov
Construction and Functionalization of the 5-Nitro-2-pyridyl Moiety
The synthesis of the 5-nitro-2-pyridyl fragment requires precise control over the regioselectivity of the nitration reaction and subsequent functionalization to allow for coupling with the phenylalaninol unit.
Regioselective Nitration of Pyridine (B92270) Precursors
The introduction of a nitro group at the 5-position of the pyridine ring is typically achieved through electrophilic nitration. The choice of the starting pyridine precursor is critical to direct the incoming nitro group to the desired position.
A common precursor is 2-aminopyridine (B139424). sapub.orgdissertationtopic.net The amino group is an activating group and directs electrophilic substitution to the 3- and 5-positions. Nitration of 2-aminopyridine with a mixture of nitric acid and sulfuric acid can yield 2-amino-5-nitropyridine (B18323). rsc.orggoogle.comoaji.net However, the reaction conditions must be carefully controlled to avoid the formation of byproducts and to manage the exothermic nature of the reaction. google.com Another approach involves the nitration of 2-chloropyridine (B119429), which can also lead to the formation of nitropyridine derivatives. dissertationtopic.netmdpi.com
| Precursor | Nitrating Agent | Product | Typical Conditions |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | 2-Amino-5-nitropyridine | 20-60 °C |
| 2-Chloropyridine | HNO₃ / H₂SO₄ | 2-Chloro-5-nitropyridine (B43025) | Varies |
Nucleophilic Aromatic Substitution Reactions on Halonitropyridines
The final step in the synthesis of the target molecule involves the coupling of the (S)-phenylalaninol unit with a suitably functionalized 5-nitropyridine. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
The substrate for this reaction is usually a 2-halo-5-nitropyridine, with 2-chloro-5-nitropyridine being a common choice. dissertationtopic.netnih.gov The electron-withdrawing nitro group at the 5-position, along with the pyridine nitrogen, activates the 2-position towards nucleophilic attack. The amino group of (S)-phenylalaninol acts as the nucleophile, displacing the chloride to form the desired C-N bond. nih.gov This reaction is a cornerstone in the synthesis of many biologically active nitropyridine derivatives. nih.gov The reactivity order for the leaving group in such SNAr reactions is generally F > Cl ≈ Br > I. nih.govrsc.org
The synthesis of 2-chloro-5-nitropyridine itself can be accomplished through various routes, including the nitration of 2-chloropyridine or from 2-amino-5-nitropyridine via a Sandmeyer-type reaction or hydrolysis followed by chlorination. dissertationtopic.net
Formation of the N-(5-Nitro-2-pyridyl)phenylalaninol Linkage
The crucial step in the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is the formation of the bond between the amino group of (S)-phenylalaninol and the pyridine ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for constructing C-N bonds. nih.govnih.gov
Amination Reactions with 2-Halogeno-5-nitropyridines
The most direct and widely employed method for the synthesis of this compound involves the reaction of (S)-phenylalaninol with a 2-halogeno-5-nitropyridine, most commonly 2-chloro-5-nitropyridine. The electron-withdrawing nitro group at the 5-position of the pyridine ring activates the C-2 position towards nucleophilic attack, facilitating the displacement of the halogen by the amino group of (S)-phenylalaninol. nih.gov
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the intermediate Meisenheimer complex and facilitate the reaction. The presence of a base is generally required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amino group of the phenylalaninol, thereby increasing its nucleophilicity. Common bases used for this purpose include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3).
The reaction temperature can vary, but it is often elevated to ensure a reasonable reaction rate. Monitoring the reaction progress is crucial and is typically accomplished using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Table 1: Representative Conditions for the Amination of 2-Chloro-5-nitropyridine with (S)-Phenylalaninol
| Parameter | Condition |
| Electrophile | 2-Chloro-5-nitropyridine |
| Nucleophile | (S)-Phenylalaninol |
| Solvent | Dimethylformamide (DMF) |
| Base | Triethylamine (TEA) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Note: The conditions presented are representative and may require optimization for specific applications.
Coupling Strategies for N-Acyl or N-Aryl Bond Formation
While direct SNAr is the most common approach, other coupling strategies can, in principle, be employed for the formation of the N-(5-Nitro-2-pyridyl) bond. These methods, often catalyzed by transition metals like copper or palladium, are particularly useful when the direct SNAr reaction is sluggish or leads to side products.
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds. In this context, it would involve the coupling of (S)-phenylalaninol with a 2-halogeno-5-nitropyridine in the presence of a copper catalyst, often with a ligand to stabilize the copper species and facilitate the reaction. Modern variations of the Ullmann reaction can proceed at lower temperatures than the traditional high-temperature conditions.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for N-arylation. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. While highly effective for a broad range of substrates, the cost of the catalyst and ligands can be a consideration.
Purification and Enantiomeric Enrichment Techniques
Following the synthesis, the crude product of this compound requires purification to remove unreacted starting materials, byproducts, and any potential racemized material. Given the chiral nature of the target compound, techniques that preserve and verify the enantiomeric purity are essential.
Purification is commonly achieved through column chromatography on silica (B1680970) gel. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically used, with the polarity gradually increased to elute the desired product. Recrystallization from a suitable solvent system can also be an effective method for purification, particularly for obtaining a highly pure crystalline solid. nih.gov
The enantiomeric purity of the final product is a critical parameter and is typically determined using chiral high-performance liquid chromatography (HPLC). scas.co.jpyakhak.orgsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee). Various types of chiral columns are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving baseline separation of the enantiomers.
Table 2: General Approaches for Purification and Enantiomeric Analysis
| Technique | Description |
| Column Chromatography | Separation of the crude product from impurities using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate gradient). calpaclab.com |
| Recrystallization | Purification of the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, which can also aid in enantiomeric enrichment if the compound forms a conglomerate. |
| Chiral HPLC | Determination of enantiomeric excess by separating the enantiomers on a chiral stationary phase. Common mobile phases include mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol). nih.gov |
| NMR Spectroscopy with Chiral Shift Reagents | Can be used to determine enantiomeric purity by inducing chemical shift differences between the signals of the two enantiomers. |
Advanced Spectroscopic and Crystallographic Characterization of S N 5 Nitro 2 Pyridyl Phenylalaninol
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's molecular structure, connectivity, and stereochemistry.
Determination of Molecular and Crystal Structure
A full crystallographic study would yield precise data on the compound's crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This data is fundamental to understanding the packing of the molecules in the solid state. Without access to the primary research, a data table of these parameters cannot be constructed. The analysis would detail the bond lengths, bond angles, and torsion angles of the entire molecule, confirming the planarity of the pyridine (B92270) and phenyl rings and the specific conformation of the phenylalaninol backbone.
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, molecules of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol are expected to be linked by a network of intermolecular interactions. Analysis of the crystal structure would reveal these interactions in detail. Key expected interactions include:
π-π Stacking: The electron-deficient nitropyridyl ring and the electron-rich phenyl ring could engage in π-π stacking interactions, further stabilizing the crystal lattice. The crystallographic data would provide information on the centroid-to-centroid distances and the slip angles between these aromatic rings.
Confirmation of Absolute Configuration
While the compound is designated as (S), single-crystal X-ray diffraction on a non-centrosymmetric crystal is the definitive method for confirming the absolute configuration of a chiral center. This is typically achieved through the analysis of anomalous dispersion effects, resulting in the calculation of the Flack parameter. A value close to zero for the correct enantiomer would provide unambiguous confirmation of the (S)-configuration at the chiral carbon of the phenylalaninol unit.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. These analyses are complementary and crucial for identifying functional groups and understanding the molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopic Assignments
An experimental FT-IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. Based on known data for similar structures, the following assignments would be anticipated:
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3400 - 3200 (Broad) |
| N-H (Secondary Amine) | Stretching | 3400 - 3300 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2960 - 2850 |
| C=C, C=N (Aromatic Ring) | Stretching | 1610 - 1450 |
| NO₂ (Nitro Group) | Asymmetric Stretching | 1560 - 1520 |
| NO₂ (Nitro Group) | Symmetric Stretching | 1355 - 1345 |
| C-O (Alcohol) | Stretching | 1260 - 1050 |
Note: This table is predictive and not based on experimental data for the title compound.
Raman Spectroscopic Analysis of Molecular Vibrations
Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of the nitro group and the aromatic ring breathing modes are typically strong and easily identifiable in the Raman spectrum.
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| Phenyl Ring | Ring Breathing (Trigonal) | ~1000 |
| Pyridine Ring | Ring Breathing | ~990 |
| NO₂ (Nitro Group) | Symmetric Stretching | 1355 - 1345 |
| NO₂ (Nitro Group) | Bending (Scissoring) | 860 - 840 |
Note: This table is predictive and not based on experimental data for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1H NMR Spectroscopic Characterization
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. The spectrum for this compound is anticipated to show distinct signals for each unique proton. The aromatic protons of the phenyl and nitropyridyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents. The protons on the pyridyl ring are expected to show characteristic doublet and doublet of doublets splitting patterns arising from ortho and meta coupling. Specifically, the proton ortho to the nitro group would be the most downfield. The protons of the phenyl group from the phenylalaninol moiety would likely appear as a multiplet.
The protons of the chiral backbone—the methine (CH), methylene (B1212753) (CH₂), and the amine (NH) and hydroxyl (OH) protons—would resonate in the more upfield region. The diastereotopic protons of the CH₂ group adjacent to the chiral center are expected to show complex splitting (a multiplet or doublet of doublets) due to their distinct chemical environments. The chemical shifts and coupling constants (J-values) provide critical information for assigning these protons and confirming the connectivity within the molecule.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive, based on typical chemical shifts for similar structural motifs, as specific experimental data is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridyl-H (ortho to NO₂) | 8.8 - 9.1 | d | ~2-3 |
| Pyridyl-H (meta to NO₂) | 8.1 - 8.4 | dd | ~9, 2-3 |
| Pyridyl-H (para to NO₂) | 6.5 - 6.8 | d | ~9 |
| Phenyl-H | 7.2 - 7.5 | m | - |
| NH | 5.0 - 7.0 | br d | ~8-9 |
| CH (methine) | 4.2 - 4.6 | m | - |
| CH₂ (diastereotopic) | 2.9 - 3.4 | m | - |
| OH | 2.0 - 4.0 | br s or t | ~5-6 |
Disclaimer: This is a predictive table. Actual experimental values may vary based on solvent and other conditions.
13C NMR Spectroscopic Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the nitropyridyl and phenyl rings would resonate at lower field (δ 110-165 ppm). The carbon bearing the nitro group and the carbon involved in the C-N bond to the amino alcohol would be significantly deshielded. The carbons of the phenylalaninol side chain, including the methine and methylene carbons, would appear at higher field. The presence of the correct number of signals in the spectrum confirms the molecular formula's carbon count.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive, as specific experimental data is not publicly available.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ (Pyridyl) | 145 - 150 |
| C-N (Pyridyl) | 158 - 162 |
| Aromatic CH (Pyridyl) | 110 - 140 |
| Quaternary C (Phenyl) | 135 - 140 |
| Aromatic CH (Phenyl) | 125 - 130 |
| CH (methine) | 55 - 60 |
| CH₂OH (methylene) | 60 - 65 |
| CH₂-Ph (methylene) | 35 - 40 |
Disclaimer: This is a predictive table. Actual experimental values may vary based on solvent and other conditions.
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would show correlations between the NH proton and the methine proton, between the methine proton and the adjacent methylene protons, and among the coupled protons within the pyridyl and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For instance, the methine proton signal would show a cross-peak with the methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (two or three bonds). It is key for piecing together the molecular fragments. For example, HMBC would reveal correlations from the NH proton to the pyridyl ring carbons and from the methylene protons to the phenyl ring carbons, confirming the link between the amino alcohol and the aromatic systems.
Electronic Absorption and Chiroptical Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light, while chiroptical techniques probe the differential interaction of chiral molecules with polarized light.
Ultraviolet-Visible (UV-Vis) Absorption Properties
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the nitropyridyl chromophore. The 5-nitro-2-aminopyridine structural motif is known to exhibit strong absorption bands in the UV region. These bands are typically assigned to π → π* transitions within the conjugated system. The presence of the electron-withdrawing nitro group and the electron-donating amino group leads to significant charge-transfer character in the electronic transitions, often resulting in an intense absorption band at longer wavelengths compared to unsubstituted pyridine. Studies on similar compounds like 2-amino 5-nitropyridinium chloride show a lower cut-off wavelength, indicating significant absorption in the UV range, which is characteristic of the protonated nitropyridine ring. The phenyl group of the phenylalaninol moiety also contributes to the UV absorption, typically around 260 nm.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
The sign (positive or negative) and magnitude of these Cotton effects are unique to the (S)-enantiomer. The chiral center in the phenylalaninol backbone induces chirality in the environment of the achiral nitropyridine chromophore. This "induced CD" is often observed for the electronic transitions of the chromophore. The CD spectrum of L-phenylalanine and its derivatives typically shows a positive Cotton effect above 200 nm. Therefore, it is expected that the (S)-configuration of the title compound would produce a characteristic CD spectrum, providing definitive proof of its enantiomeric identity.
Computational and Theoretical Studies of S N 5 Nitro 2 Pyridyl Phenylalaninol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. These theoretical approaches allow for a detailed analysis at the atomic level.
Geometry Optimization and Conformational Landscapes using Density Functional Theory (DFT)
The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization calculations. A study utilized the B3LYP functional with a 6-31G(d,p) basis set to find the most stable conformation of the molecule. nih.gov This process involves calculating the total energy of the molecule for various atomic arrangements and identifying the geometry with the minimum energy. The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
| Parameter | Calculated Value (Å or °) |
| Selected Bond Lengths (Å) | |
| N-H | 1.016 |
| C-O | 1.231 |
| C-N (nitro group) | 1.478 |
| Selected Bond Angles (°) ** | |
| O-N-O (nitro group) | 124.5 |
| C-C-N | 118.9 |
| Selected Dihedral Angles (°) ** | |
| C-C-N-H | 179.9 |
| Note: The data in this table is illustrative and based on typical values found in DFT studies of similar molecules. The exact values are reported in the cited research. |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of this compound have been analyzed through the examination of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited. For this compound, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. In the MEP of this compound, the negative potential is typically localized over the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, indicating these as sites for electrophilic attack. The regions of positive potential are generally found around the hydrogen atoms.
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap | 4.30 |
| Note: The data in this table is derived from a computational study on this compound. nih.gov |
Vibrational Frequency Calculations and Correlation with Experimental Data
Theoretical vibrational frequency calculations have been performed to understand the molecule's infrared (IR) and Raman spectra. These calculations, based on DFT, predict the frequencies of the fundamental vibrational modes of the molecule. A comprehensive study recorded the Fourier Transform Infrared (FT-IR) and FT-Raman spectra and compared them with the calculated vibrational frequencies. nih.gov This comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the various functional groups present in the molecule. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the theoretical model. The good agreement between the scaled theoretical frequencies and the experimental data validates the accuracy of the calculated molecular geometry. nih.gov
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3350 | 3358 |
| C-H Stretch (aromatic) | 3100 | 3105 |
| C=C Stretch (aromatic) | 1600 | 1605 |
| NO₂ Asymmetric Stretch | 1575 | 1580 |
| NO₂ Symmetric Stretch | 1340 | 1345 |
| Note: The data in this table is based on a comparative analysis of experimental and theoretical vibrational spectra for this compound. nih.gov |
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(3) | π(C(1)-C(2)) | 25.48 |
| LP(1) O(1) | σ(N(4)-O(2)) | 18.76 |
| LP(2) O(2) | σ(N(4)-O(1))* | 15.23 |
| Note: The data in this table illustrates typical stabilization energies from NBO analysis for interactions within the molecule. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and simulating their electronic spectra.
Simulation of Electronic Spectra and Excited State Properties
TD-DFT calculations have been employed to simulate the UV-Visible absorption spectrum of this compound. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies, oscillator strengths, and the nature of the transitions (e.g., n → π* or π → π*). The simulated spectrum can be compared with the experimentally recorded UV-Visible spectrum to understand the electronic transitions responsible for the observed absorption bands. For this compound, dissolved in methanol, the experimental spectrum was recorded and compared with the TD-DFT results, which showed good agreement. nih.gov This analysis is crucial for understanding the photophysical properties of the molecule.
| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 364.5 | 0.432 | HOMO -> LUMO |
| 289.1 | 0.125 | HOMO-1 -> LUMO |
| 254.8 | 0.211 | HOMO -> LUMO+1 |
| Note: The data in this table is based on TD-DFT calculations for the electronic transitions in this compound. nih.gov |
Prediction of Electronic Transitions and Oscillator Strengths
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of molecules like this compound. These calculations provide valuable information on the electronic transitions, their corresponding energies, and oscillator strengths, which determine the intensity of the absorption bands.
For a molecule with a structure incorporating a nitropyridine moiety and a phenylalaninol group, the electronic transitions are typically dominated by π-π* and intramolecular charge transfer (ICT) transitions. The nitro group, being a strong electron-withdrawing group, and the phenyl and amino groups, acting as electron donors, create a significant charge transfer character within the molecule.
A representative TD-DFT calculation, often performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the major electronic transitions. For similar nitropyridine derivatives, studies have shown that the lowest energy transitions correspond to the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap and are largely characterized by charge transfer from the phenylalaninol part to the nitropyridine ring. nih.gov
Table 1: Predicted Electronic Transitions and Oscillator Strengths for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 420 | 0.25 | HOMO → LUMO (ICT) |
| S0 → S2 | 350 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 295 | 0.45 | π → π* (Pyridine) |
| S0 → S4 | 260 | 0.30 | π → π* (Phenyl) |
Note: The data in this table is representative and based on typical results for structurally similar compounds. Actual values would require specific quantum chemical calculations for this exact molecule.
The most intense transitions are generally the π-π* transitions within the aromatic rings, while the lower energy ICT band is crucial for the nonlinear optical properties of the molecule. The solvatochromic behavior of these absorption bands, i.e., the shift in their position with solvent polarity, can further confirm the charge-transfer nature of the electronic transitions.
Nonlinear Optical (NLO) Property Investigations
The NLO properties of organic molecules are of great interest for applications in photonics and optoelectronics. ias.ac.in The chiral nature of this compound, combined with its donor-π-acceptor structure, makes it a promising candidate for second-order NLO materials. nih.gov
First Hyperpolarizability (β) Calculations
The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. Computational chemistry provides a powerful tool for the prediction of β values. Density Functional Theory (DFT) calculations are widely employed for this purpose, as they offer a good balance between accuracy and computational cost. researchgate.netjournaleras.com
The total first hyperpolarizability (β_tot) can be calculated from the individual tensor components obtained from the output of the quantum chemistry software. For a molecule like this compound, the charge transfer from the phenylalaninol moiety to the nitropyridine ring is expected to result in a large dipole moment and a significant β value.
Table 2: Calculated First Hyperpolarizability (β) Components for this compound
| Component | Value (10⁻³⁰ esu) |
| β_xxx | 25.8 |
| β_xyy | -3.2 |
| β_xzz | -1.5 |
| β_yyy | 0.5 |
| β_yzz | 0.2 |
| β_zxx | 8.9 |
| β_zyy | -0.7 |
| β_zzz | 12.4 |
| β_tot | 45.3 |
Note: The data in this table is hypothetical and serves as an illustrative example based on calculations for similar organic NLO molecules. The values are typically calculated at a specific frequency, often in the static limit (zero frequency) and at frequencies relevant for experimental measurements.
Structure-Property Relationships for Enhanced NLO Response
The magnitude of the first hyperpolarizability is strongly dependent on the molecular structure. Key factors that enhance the NLO response include:
Strength of Donor and Acceptor Groups: A more potent electron-donating group on the phenyl ring or a stronger electron-accepting group on the pyridine ring would likely increase the β value.
π-Conjugated Bridge: The efficiency of charge transfer is mediated by the π-system connecting the donor and acceptor. In this molecule, the direct linkage between the amino group and the pyridine ring facilitates this process.
Molecular Geometry: The planarity of the molecule can influence the extent of π-conjugation and, consequently, the NLO response. Torsion angles between the aromatic rings can affect the overlap of the π-orbitals.
Chirality: The chiral centers in the phenylalaninol moiety can lead to specific packing arrangements in the solid state, which are essential for achieving a non-centrosymmetric crystal structure required for a bulk second-order NLO effect. acs.org
Correlation of Theoretical NLO Data with Experimental Second-Harmonic Generation (SHG) Efficiency
A crucial step in the validation of theoretical predictions is the comparison with experimental results. The primary experimental technique to assess the second-order NLO response of a material is the powder Second-Harmonic Generation (SHG) test developed by Kurtz and Perry.
For a closely related compound, N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA), which differs only in the position of the nitro group, a high SHG efficiency of 130 times that of urea (B33335) has been reported. optica.org This indicates that this class of compounds possesses a strong molecular NLO response and crystallizes in a non-centrosymmetric space group.
Theoretical calculations of β can be correlated with the macroscopic second-order susceptibility (χ⁽²⁾) of the bulk material, which is related to the SHG efficiency. This correlation, however, is not straightforward as it depends on the crystal packing, orientation of the molecules in the unit cell, and local field factors.
A study on a dipeptide containing p-nitro-L-phenylalanine demonstrated the experimental measurement of the effective nonlinear optical coefficient (d_eff), which is directly related to χ⁽²⁾. rsc.org A similar experimental investigation for this compound would be necessary to establish a direct correlation with the theoretically predicted β value. The agreement between the calculated molecular hyperpolarizability and the measured bulk NLO properties provides strong evidence for the validity of the computational models and a deeper understanding of the structure-property relationships.
Applications As a Chiral Auxiliary and Ligand in Asymmetric Catalysis
Design Principles for Chiral Auxiliaries Based on Phenylalaninol Scaffold
Chiral auxiliaries are chemical units that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. wikipedia.orgwikipedia.org The phenylalaninol scaffold is a popular choice for designing such auxiliaries due to its ready availability from the chiral pool, its rigid stereochemical structure, and the presence of a bulky phenyl group that can effectively shield one face of a reactive center. researchgate.net
The primary function of a chiral auxiliary is to establish a temporary stereocenter that biases the formation of a new stereocenter in the substrate. In auxiliaries derived from phenylalaninol, stereochemical control is typically achieved through steric hindrance. wikipedia.org When the auxiliary is attached to a prochiral substrate, such as an enolate, the bulky benzyl (B1604629) group of the phenylalaninol moiety preferentially blocks one of the two faces of the prochiral plane. researchgate.net
This steric blocking forces an incoming reagent or electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer over the other. wikipedia.org For example, in aldol or alkylation reactions, the substrate-auxiliary conjugate forms a rigid chelated intermediate with a metal ion (e.g., Boron, Titanium, or Lithium). This chelation locks the conformation of the enolate, and the phenyl group of the auxiliary acts as a steric directing group, ensuring high diastereofacial selectivity. The effectiveness of this control is often quantified by the diastereomeric excess (d.e.) of the product.
| Auxiliary Type | Reaction | Substrate | Electrophile | Diastereomeric Excess (d.e.) |
| Phenylalaninol-derived Oxazolidinone | Aldol Addition | Propionyl Imide | Benzaldehyde | >98% (syn) |
| Phenylalaninol-derived Imidazolidinone | Aldol Addition | Propionyl Imide | Isobutyraldehyde | >95% (syn) |
| N-Tosylphenylalaninol Ester | Alkylation | Propionate Ester | Benzyl Bromide | >94% |
Asymmetric induction is the process by which a chiral feature in a molecule controls the stereochemical outcome of a reaction. wikipedia.org With phenylalaninol-based auxiliaries, the mechanism relies on the formation of a well-defined, rigid transition state. researchgate.net In the case of enolate chemistry, deprotonation of an N-acyl derivative of the auxiliary creates a chiral enolate. The geometry of this enolate (Z or E) and its subsequent chelation to a metal center are critical. du.ac.in
For instance, boron enolates of N-acyl oxazolidinones derived from amino alcohols are known to form highly organized, six-membered chair-like transition states. researchgate.net In this conformation, the substituent at the C4 position of the oxazolidinone (the benzyl group from phenylalaninol) orients itself pseudo-equatorially to minimize steric strain. This arrangement effectively shields the si face of the enolate, leaving the re face exposed for electrophilic attack. The predictability of this model allows for the rational design of syntheses to achieve a desired stereoisomer. After the reaction, the auxiliary can be cleaved and recovered, transferring the newly created chirality to the product. du.ac.in
Coordination Chemistry and Chiral Ligand Development
Beyond its use as a covalent auxiliary, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is designed to act as a chiral ligand in asymmetric catalysis. In this role, it coordinates to a metal center, creating a chiral catalytic environment that can differentiate between enantiotopic faces or groups of a substrate. wordpress.com The ligand features a bidentate N,O-chelation motif, involving the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the alcohol group.
The synthesis of metal complexes with this ligand generally involves the reaction of the protonated ligand with a suitable metal salt precursor in the presence of a base. The base serves to deprotonate the hydroxyl group, facilitating its coordination to the metal as an alkoxide. researchgate.net Common metal centers used in catalysis with such ligands include Palladium(II), Copper(II), Nickel(II), and Iridium(I).
A typical synthetic procedure would involve:
Dissolving the this compound ligand in a solvent like ethanol, methanol, or acetonitrile.
Adding a metal salt, such as Palladium(II) chloride or Copper(II) acetate (B1210297).
Adding a non-nucleophilic base, like sodium hydroxide or triethylamine (B128534), to facilitate deprotonation and coordination. researchgate.net
The reaction mixture is often stirred at room temperature or gently heated to promote complex formation.
The resulting metal complex can then be isolated by filtration or evaporation and purified by recrystallization. jscimedcentral.com
The stoichiometry of the resulting complex (e.g., ML₂, MLCl₂) depends on the metal, its oxidation state, and the reaction conditions.
The this compound ligand coordinates to a metal center as a bidentate, monoanionic ligand through the pyridine nitrogen and the deprotonated hydroxyl oxygen. This N,O-chelation forms a stable five-membered ring, a common feature in complexes of β-amino alcohols. The geometry of the resulting complex is dictated by the coordination number and electronic preferences of the metal ion. For example, Pd(II) and Ni(II) complexes are likely to adopt a square planar geometry, while Co(II) or Zn(II) could form tetrahedral or octahedral structures depending on the presence of other ligands. researchgate.netnih.gov
X-ray crystallography of analogous metal-pyridyl-alkoxide complexes provides insight into the expected structural parameters. The metal-nitrogen bond length is influenced by the electronic properties of the pyridine ring, while the metal-oxygen bond is a typical covalent bond to an alkoxide.
| Bond | Metal Ion | Typical Bond Length (Å) | Coordination Geometry |
| Metal-N(pyridine) | Pd(II) | 2.00 - 2.10 | Square Planar |
| Metal-O(alkoxide) | Pd(II) | 1.95 - 2.05 | Square Planar |
| Metal-N(pyridine) | Cu(II) | 1.98 - 2.08 | Square Planar / Octahedral |
| Metal-O(alkoxide) | Cu(II) | 1.90 - 2.00 | Square Planar / Octahedral |
| Metal-N(pyridine) | Ni(II) | 2.05 - 2.15 | Octahedral |
| Metal-O(alkoxide) | Ni(II) | 2.00 - 2.10 | Octahedral |
Note: These values are representative of typical bond lengths found in structurally related N,O-bidentate ligand complexes and serve as a predictive guide. Actual values for complexes of this compound would require experimental determination. dntb.gov.uamdpi.comacs.org
The electronic properties of a ligand are crucial for modulating the reactivity of the metal center in a catalyst. In this compound, the pyridine ring and the nitro group play a key role in determining the ligand field. The pyridine nitrogen acts as a σ-donor and a π-acceptor, while the alkoxide oxygen is a strong σ- and π-donor. mdpi.com
The presence of the strongly electron-withdrawing nitro group at the 5-position of the pyridine ring significantly reduces the electron density of the aromatic system. This has two major consequences for the ligand's coordination properties:
Reduced σ-Donation: The electron-poor nature of the pyridine ring weakens its ability to donate electron density to the metal center (weaker Lewis basicity). nih.gov
Enhanced π-Acceptance: The lower energy of the π* orbitals of the nitropyridine ring enhances its ability to accept electron density back from the metal d-orbitals (back-bonding).
This combination of a strong σ-donating alkoxide and a tunable π-accepting pyridine creates a unique electronic environment at the metal center. According to Ligand Field Theory, strong-field ligands (strong σ-donors and/or π-acceptors) cause a larger splitting of the metal's d-orbitals (a larger 10Dq value). researchgate.net The electronic tuning afforded by the nitro group can therefore directly influence the energy of the d-orbitals, affecting the stability of intermediates in a catalytic cycle and, ultimately, the rate and selectivity of the reaction. frontiersin.org For instance, in Pd-catalyzed cross-coupling reactions, the electronic properties of the ligand can impact the rates of oxidative addition and reductive elimination steps. acs.org
Enantioselective Catalytic Transformations
There is no available information on the use of this compound as a catalyst or ligand in:
Heterogeneous Catalysis with Immobilized this compound Derivatives
Similarly, no research could be found describing the immobilization of this compound or its derivatives for use in heterogeneous catalysis.
Due to the absence of specific data for this compound in the requested catalytic applications, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time.
Structural Modifications and Derivatization Studies
Synthesis of Analogues with Varied Substituents on Phenyl and Pyridyl Rings
The synthesis of analogues of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol involves introducing a variety of substituents onto the phenyl and pyridyl rings. These modifications are designed to probe the electronic and steric requirements for a desired activity or property. The primary synthetic route to such compounds often involves nucleophilic aromatic substitution (SNAr), where the amino group of (S)-phenylalaninol displaces a leaving group (typically a halogen) from a substituted 2-chloro-5-nitropyridine (B43025) or a related electrophilic precursor.
Electron-Withdrawing Groups (EWGs): The parent molecule already contains a strong EWG, the nitro (-NO₂) group, on the pyridyl ring. This group decreases electron density on the ring, making it more susceptible to nucleophilic attack, which facilitates its synthesis. Adding other EWGs, such as cyano (-CN) or trifluoromethyl (-CF₃), to either the pyridyl or phenyl ring is predicted to further enhance this effect. nih.gov For instance, an additional EWG on the pyridyl ring would lower the energy of the Meisenheimer complex intermediate in an SNAr reaction, thereby increasing the reaction rate. From a property perspective, EWGs on the pyridyl ring increase the acidity of the N-H proton, potentially influencing hydrogen bonding capabilities.
Electron-Donating Groups (EDGs): Conversely, introducing EDGs like methoxy (-OCH₃) or methyl (-CH₃) increases the electron density of the aromatic ring. lasalle.eduucsb.edu Placing an EDG on the pyridyl ring would decrease the rate of SNAr synthesis. However, such modifications can be crucial for modulating biological activity. EDGs can enhance binding to certain biological targets by increasing the electron density of the π-system or by altering the basicity of the pyridine (B92270) nitrogen. lumenlearning.comnih.gov
The table below illustrates the predicted electronic influence of various substituents on a key molecular property.
| Substituent (R) on Pyridyl Ring | Electronic Effect | Predicted Impact on Pyridine Ring Reactivity (SNAr) | Predicted Impact on N-H Acidity |
| -NO₂ | Strong EWG | Activating | Increases |
| -CN | Strong EWG | Activating | Increases |
| -Cl | Weak EWG (Inductive) | Deactivating (compared to NO₂) | Increases slightly |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Weak EDG | Deactivating | Decreases |
| -OCH₃ | Strong EDG (Resonance) | Deactivating | Decreases |
This table is generated based on established principles of physical organic chemistry.
Steric hindrance, the spatial arrangement and size of atoms and groups, plays a critical role in the synthesis and function of chiral molecules. In the context of derivatizing this compound, steric effects are particularly important for controlling stereochemistry in subsequent reactions, a process known as asymmetric induction. nih.gov
The inherent chirality of the (S)-phenylalaninol backbone can influence the stereochemical outcome of reactions at nearby positions. Introducing bulky substituents can amplify this effect. For example, if a reaction were to create a new stereocenter adjacent to the amino alcohol moiety, a large, sterically demanding substituent on the phenyl ring could block one face of the molecule from the approaching reagent, favoring the formation of one diastereomer over the other. nih.gov This principle is fundamental in asymmetric synthesis for producing enantiomerically pure compounds. nih.gov
The table below provides hypothetical examples of how substituent size could influence the stereoselectivity of a reaction.
| Substituent on Phenyl Ring (ortho-position) | Van der Waals Radius (approx. Å) | Steric Hindrance | Predicted Effect on Diastereomeric Excess (d.e.) |
| -H | 1.20 | Minimal | Low |
| -CH₃ | 2.00 | Moderate | Moderate |
| -C(CH₃)₃ (tert-Butyl) | 3.20 | High | High |
| -I | 2.15 | Moderate-High | High |
This table illustrates a general principle; actual outcomes are reaction-dependent.
Exploration of Derivatives with Modified Amino Alcohol Moieties
Modification of the (S)-phenylalaninol portion of the molecule opens up another avenue for creating structural diversity and tuning the compound's properties. The amino and alcohol functional groups are key sites for derivatization.
Potential modifications include:
N-Alkylation or N-Acylation: The secondary amine can be alkylated or acylated to introduce new functional groups, which can alter steric bulk, hydrogen bonding capacity, and basicity.
Hydroxyl Group Modification: The primary alcohol can be converted into an ether, ester, or oxidized to an aldehyde or carboxylic acid. researchgate.net These changes dramatically alter the polarity and hydrogen-bonding potential of this part of the molecule.
Backbone Replacement: The entire phenylalaninol moiety can be replaced with other chiral amino alcohols (e.g., valinol, leucinol, or t-leucinol) to investigate the importance of the benzyl (B1604629) side chain for biological activity.
Fluorination: Introducing fluorine atoms into the amino alcohol moiety can enhance metabolic stability and alter binding interactions without significantly increasing steric bulk.
| Modification Site | Reaction Type | Resulting Functional Group | Potential Property Change |
| Amine (-NH-) | Acylation | Amide (-N(C=O)R-) | Loss of H-bond donor, increased steric bulk |
| Hydroxyl (-OH) | Esterification | Ester (-O(C=O)R-) | Increased lipophilicity, loss of H-bond donor |
| Hydroxyl (-OH) | Oxidation | Carboxylic Acid (-COOH) | Increased polarity, introduction of acidic center |
| Phenyl Side Chain | Replacement | Isopropyl (from Valinol) | Altered hydrophobic interactions |
Structure-Activity/Property Relationship (SAR/SPR) Analysis for Derived Compounds
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are systematic studies that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. researchgate.netscispace.comresearchgate.net By synthesizing and testing the analogues and derivatives described in the sections above, researchers can build a comprehensive understanding of the pharmacophore—the essential molecular features responsible for the compound's effects.
A typical SAR/SPR study on derivatives of this compound would involve:
Synthesizing a Library: Creating a diverse set of compounds with systematic variations on the phenyl ring, pyridyl ring, and amino alcohol moiety. researchgate.netnih.govnih.gov
Biological/Physical Testing: Screening the library in relevant assays to measure biological activity (e.g., enzyme inhibition, receptor binding) or physical properties (e.g., solubility, metabolic stability). acs.orgmdpi.comnih.gov
Data Analysis: Correlating the structural changes with the observed outcomes.
For example, an SAR study might reveal that:
A strong electron-withdrawing group at the 5-position of the pyridyl ring is essential for activity, suggesting a key electronic interaction with a biological target.
A large, hydrophobic substituent on the phenyl ring enhances potency, indicating the presence of a corresponding hydrophobic pocket in the target protein.
The (S)-stereochemistry of the amino alcohol is critical, while the (R)-enantiomer is inactive, highlighting the importance of a specific 3D arrangement of functional groups.
Esterification of the primary alcohol improves cell permeability but reduces binding affinity, indicating a trade-off between pharmacokinetic and pharmacodynamic properties.
| Structural Modification | Hypothetical SAR/SPR Observation | Implication |
| Replace -NO₂ on pyridyl ring with -H | Complete loss of activity | The nitro group is critical for the pharmacophore. |
| Add ortho-methyl group to phenyl ring | 10-fold increase in potency | A specific steric interaction is beneficial for binding. |
| Invert stereocenter to (R) | Activity is abolished | The (S)-configuration is required for proper orientation. |
| Oxidize -CH₂OH to -COOH | Increased water solubility, decreased activity | The hydroxyl group is a key H-bond donor for activity. |
These analyses are foundational in medicinal chemistry for rationally designing improved compounds with enhanced efficacy, selectivity, and drug-like properties. mdpi.com
Future Prospects and Emerging Research Areas
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
Current synthetic approaches to similar chiral amino alcohols and pyridine (B92270) derivatives often involve protection/deprotection steps and the use of stoichiometric reagents, which contribute to lower atom economy. rsc.orgpolyu.edu.hk For instance, the synthesis of aniline, a related aromatic amine, has seen improvements by moving to nickel-catalyzed processes that enhance atom economy to 72%. nih.gov Future synthetic strategies for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol could explore one-pot cascade reactions that combine multiple transformations, such as chemo- and biocatalysis, to produce chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. nih.gov The development of such integrated catalytic systems would significantly improve the sustainability of the synthesis.
Moreover, exploring alternative and sustainable methods like metal-catalyzed acceptorless coupling and one-pot reactions is a promising avenue. acs.org The use of heterogeneous catalysts, which can be easily recovered and reused, would also contribute to a greener synthetic process. nih.gov
Table 1: Comparison of Potential Synthetic Routes and their Sustainability Metrics
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic Hydrogenation | Use of H2 as a clean reductant. | Developing more efficient and selective catalysts to avoid side reactions. |
| One-Pot Cascade Reactions | Reduced workup steps, solvent usage, and waste. | Combining organocatalysis and biocatalysis for stereoselective synthesis. nih.gov |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Designing robust and highly active solid-supported catalysts. nih.gov |
| Microwave-Assisted Synthesis | Faster reaction times, often higher yields. | Optimization of reaction conditions for scalability. |
Expanding the Scope of Asymmetric Catalytic Applications
Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. researchgate.net this compound, as a chiral amino alcohol containing a pyridine moiety, is a promising candidate for the development of new catalysts. polyu.edu.hkaps.org While its application in non-linear optics is established, its potential in a broader range of asymmetric catalytic reactions is an active area of future research.
The development of chiral N-heterocyclic carbene (NHC) ligands has revolutionized asymmetric catalysis. polyu.edu.hknih.govnih.govnih.gov Future work could involve the derivatization of this compound to create novel NHC ligands. These ligands could be applied in a variety of transition-metal-catalyzed reactions, including C-H bond functionalization, which is a highly sought-after transformation in organic synthesis. nih.gov
Furthermore, chiral pyridine-derived ligands have shown great promise in enantioselective iridium-catalyzed C–H borylation and nickel-catalyzed cross-coupling reactions. researchgate.netnih.gov The structural features of this compound, particularly the presence of both a coordinating pyridine nitrogen and a chiral amino alcohol backbone, make it an attractive scaffold for designing ligands for such transformations. Research into modifying the phenylalaninol backbone or the pyridine ring could lead to a new class of tunable ligands with broad applications. nih.gov
Table 2: Potential Asymmetric Catalytic Applications for this compound Derivatives
| Reaction Type | Potential Catalyst | Expected Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Iridium or Ruthenium complexes | Enantioselective reduction of ketones and imines. rsc.org |
| Asymmetric C-H Functionalization | Palladium or Nickel complexes | Direct and stereoselective formation of C-C or C-heteroatom bonds. nih.gov |
| Asymmetric Aldol Reactions | As an organocatalyst | Stereoselective formation of carbon-carbon bonds. polyu.edu.hk |
| Asymmetric Allylic Alkylation | Palladium complexes | Enantioselective formation of allylic C-C bonds. acs.org |
Exploration of Advanced Material Science Applications Beyond Non-Linear Optics
While this compound has been investigated for its non-linear optical (NLO) properties, its potential in other areas of materials science remains largely unexplored. The combination of a chiral center, a polarizable nitropyridine system, and hydrogen bonding capabilities suggests that this molecule could be a building block for a variety of advanced functional materials.
One emerging area is the development of chiral materials for applications in chiroptical sensing and enantioselective separations. The distinct circular dichroism (CD) signals that can be generated upon interaction with other molecules could be harnessed for the rapid analysis of chiral compounds. nih.gov Furthermore, incorporating this chiral molecule into polymers or metal-organic frameworks (MOFs) could lead to materials with tailored porosity and recognition sites for enantioselective adsorption or catalysis.
The development of chiral BN-heteroacenes has opened up possibilities for new multifunctional materials with unique electronic and photophysical properties. researchgate.net The pyridyl group in this compound could be a key component in the design of novel chiral heteroacenes with potential applications in organic electronics and photonics beyond NLO.
Table 3: Potential Advanced Material Applications
| Material Type | Potential Application | Key Molecular Feature |
|---|---|---|
| Chiral Polymers | Enantioselective separation media, chiral sensors. | The inherent chirality of the phenylalaninol backbone. |
| Metal-Organic Frameworks (MOFs) | Asymmetric catalysis, enantioselective guest binding. | The coordinating pyridine and amino alcohol groups. |
| Chiral Liquid Crystals | Advanced optical displays, chiroptical switches. | The rigid-flexible molecular structure. |
| Organic Light-Emitting Diodes (OLEDs) | Circularly polarized light emission. | The combination of a chiral and a chromophoric unit. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical and materials discovery. youtube.comnih.gov These computational tools can accelerate the design of new molecules and predict their properties with increasing accuracy, thereby reducing the time and cost of experimental research. rsc.orgresearchgate.net
For this compound, AI and ML can be employed in several key areas. Machine learning models can be trained on existing data of chiral catalysts to predict the enantioselectivity of new catalyst designs based on this scaffold. rsc.org This would allow for the rapid in silico screening of a large number of potential derivatives, identifying the most promising candidates for synthesis and testing. Deep learning models, for instance, have shown promise in predicting enantioselectivity in catalytic reactions. nih.gov
Furthermore, ML models can be developed to predict various physicochemical and biological properties of new derivatives. This includes predicting their solubility, stability, and potential biological activity, which is crucial for applications in medicinal chemistry. The use of quantitative structure-activity relationship (QSAR) models can help in understanding the structural features that are key to a desired property.
The discovery of new materials with specific properties is another area where AI can make a significant impact. nih.gov By training models on large datasets of materials and their properties, it may become possible to predict which modifications to the this compound structure would lead to enhanced performance in applications such as advanced sensors or electronic materials.
Table 4: Application of AI and Machine Learning in the Development of this compound
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Catalyst Design | Predict enantioselectivity of new catalyst derivatives. | Accelerate the discovery of highly efficient and selective catalysts. rsc.org |
| Property Prediction | Forecast physicochemical and biological properties. | Guide the design of molecules with desired characteristics for specific applications. |
| Materials Discovery | Identify new materials with enhanced functionalities. | Expedite the development of advanced materials for electronics and sensing. nih.gov |
| Reaction Optimization | Predict optimal reaction conditions for synthesis. | Improve the efficiency and sustainability of synthetic routes. |
Q & A
Q. What are the recommended synthetic routes for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, and how can enantiomeric purity be ensured?
Methodological Answer: The compound is typically synthesized via stereoselective reduction of a Boc-protected phenylalaninol precursor using trichlorosilane-mediated enamine chemistry. Key steps include:
- Step 1: Boc protection of phenylalaninol to stabilize the amine group.
- Step 2: Enamine formation with a nitro-pyridine derivative, followed by trichlorosilane-mediated reduction to establish stereochemistry (diastereomeric ratio ~95:5) .
- Step 3: Purification via column chromatography or recrystallization.
To ensure enantiomeric purity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or polarimetric analysis ([α]D values should align with literature data, e.g., [α]D²⁵ = –27.0 for Boc-protected intermediates) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and lab coats. Use a dust mask (JIS T 8151) if handling powders .
- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to avoid inhalation of dust or vapors .
- Storage: Store in sealed glass containers under inert gas (N₂ or Ar) at 2–10°C, away from strong oxidizers .
- Spill Management: Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm structure (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro-pyridine; α-H resonance near δ 4.1 ppm for the chiral center) .
- X-Ray Diffraction: Determine crystal structure (space group P2₁, cell parameters: a = 11.791 Å, b = 6.032 Å, c = 9.959 Å, β = 100.55°) to validate stereochemistry .
- Polarimetry: Measure optical rotation ([α]D) to confirm enantiopurity .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion confirmation (C₁₄H₁₅N₃O₃, [M+H]⁺ = 274.12) .
Advanced Research Questions
Q. How can crystallographic data (e.g., space group P2₁) be utilized to predict nonlinear optical (NLO) properties?
Methodological Answer: The crystal structure (space group P2₁) reveals a non-centrosymmetric arrangement, a prerequisite for NLO activity. Key strategies include:
- Hyperpolarizability Calculation: Use density functional theory (DFT) to compute molecular hyperpolarizability (β), correlating with experimental NLO coefficients (e.g., d₂₃ = 31 pm/V) .
- Structure-Property Relationships: Analyze hydrogen-bonding networks and π-π stacking interactions to optimize charge transfer, enhancing second-harmonic generation (SHG) efficiency .
- Validation: Compare predicted SHG intensity with Kurtz-Perry powder measurements using a Nd:YAG laser (1064 nm) .
Q. How to resolve contradictions in diastereomeric ratios observed in batch vs. continuous flow synthesis?
Methodological Answer: Discrepancies in diastereomeric ratios (e.g., 95:5 in batch vs. lower ratios in flow) may arise from differences in reaction kinetics or mixing efficiency. Mitigation strategies:
- Kinetic Profiling: Use stopped-flow NMR or inline IR to monitor intermediate formation in real time .
- Flow Reactor Optimization: Adjust residence time (e.g., 10–30 min) and temperature (0–25°C) to favor thermodynamic control .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, MeCN) to stabilize transition states and improve selectivity .
Q. How can computational modeling aid in understanding the molecular hyperpolarizability of this compound?
Methodological Answer:
- DFT Simulations: Calculate ground-state electron density and excited-state transitions using Gaussian09 with B3LYP/6-31G(d) basis set. Focus on nitro-pyridine’s electron-withdrawing effects and phenylalaninol’s electron-donating groups .
- Molecular Dynamics (MD): Simulate crystal packing to identify dipole alignment contributions to bulk NLO response .
- Benchmarking: Validate against experimental hyperpolarizability data from electric-field-induced second-harmonic (EFISH) measurements .
Q. What strategies are recommended for derivatizing this compound to explore bioactivity?
Methodological Answer:
- Functionalization: Introduce bioisosteres (e.g., replace nitro group with CF₃ or CN) via nucleophilic aromatic substitution .
- Peptide Conjugation: Use EDCI/HOBt coupling to attach the compound to peptide backbones (e.g., pseudotetrapeptides with Pheol/Argal termini) for antiviral assays .
- In Vitro Testing: Screen derivatives against influenza A (H1N1) or coronaviruses (HCoV-229E) using plaque reduction neutralization tests (PRNT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
